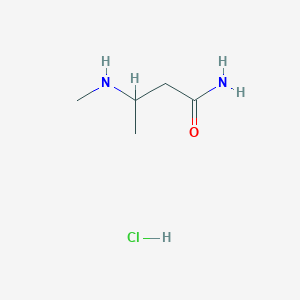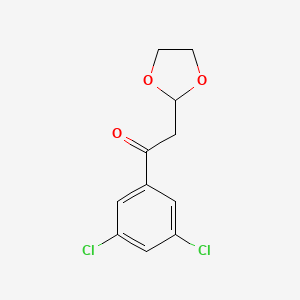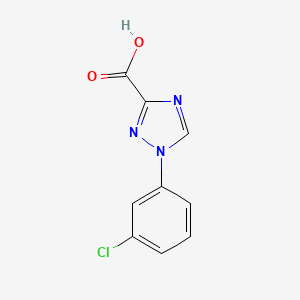
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their versatility and potential for modification .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives . The exact method would depend on the specific substituents present in the desired compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . The exact structure would depend on the specific substituents present in the compound .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in a variety of chemical reactions, depending on their substituents . They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in various cyclization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the nature of its substituents .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Pharmacology
Triazole derivatives, such as 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, have shown valuable pharmacological properties. Specifically, they have demonstrated anti-convulsive activity and potential usefulness in treating epilepsy, tension, and agitation conditions (Shelton, 1981).
Reactivity in Multicomponent Reactions
The reactivity of similar triazole compounds in multicomponent reactions has been studied, particularly with pyruvic acid and aldehydes. These studies have led to the formation of novel compounds, highlighting the potential of triazole derivatives in synthesizing new chemical entities (Sakhno et al., 2011).
Structural and Spectroscopic Studies
Triazole compounds have been the subject of structural and spectroscopic studies, using techniques like X-ray diffraction, IR, and NMR. These studies provide insights into the molecular structure and bonding characteristics of triazole derivatives (Şahin et al., 2014).
Extraction Studies
Triazole derivatives have been utilized in the extraction of acids, demonstrating their potential in chemical separation processes. Such studies offer valuable information about the extraction mechanisms and efficiency of triazole compounds (Golubyatnikova et al., 2012).
Corrosion Inhibition
Research has also explored the use of triazole derivatives as corrosion inhibitors. They have shown high efficiency in preventing corrosion in acidic media, indicating their potential application in material protection (Lagrenée et al., 2002).
Synthesis of Novel Compounds
Triazole derivatives have been key in synthesizing various novel compounds with potential anti-inflammatory and molluscicidal activities. Such research expands the chemical diversity and potential applications of triazole-based compounds in different fields (El Shehry et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKFFPKGAPZNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744467 | |
| Record name | 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
90839-68-2 | |
| Record name | 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


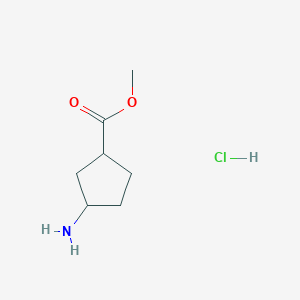
![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)


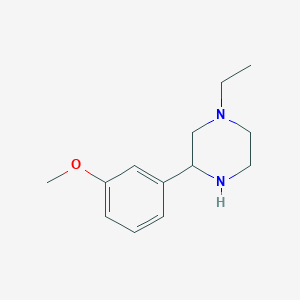
![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
